molecular formula C4H4Br2ClF3 B1584429 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane CAS No. 378-13-2

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Cat. No.: B1584429
CAS No.: 378-13-2
M. Wt: 304.33 g/mol
InChI Key: RJOGGYLEOPNVJV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane is an organic halogenated compound with the molecular formula C4H4Br2ClF3 . It is known for its unique combination of bromine, chlorine, and fluorine atoms, making it a valuable intermediate in various chemical processes .

Scientific Research Applications

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of 1,4-dibromo-2-chlorobutane with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes, utilizing bromine, chlorine, and fluorine sources. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex fluorinated compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted butanes, while reduction can produce partially dehalogenated compounds .

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with other molecules, leading to significant changes in their chemical properties. The pathways involved include halogen bonding and nucleophilic substitution, which can alter the reactivity and stability of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane is unique due to its specific combination of bromine, chlorine, and fluorine atoms. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

1,4-dibromo-2-chloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2ClF3/c5-2-1-3(7,8)4(6,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOGGYLEOPNVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958841
Record name 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-13-2
Record name 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane, 1,4-dibromo-2-chloro-1,1,2-trifluoro-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
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1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
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Reactant of Route 5
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Reactant of Route 6
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